![molecular formula C8H8BrN3 B3198962 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1016721-67-7](/img/structure/B3198962.png)
5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. It is a faint yellow solid and its molecular formula is C9H8BrN3O2. The molecule contains a pyrazole ring and a pyridine ring, which are connected by a bromine atom .
Synthesis Analysis
The synthesis of this compound involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to obtain an intermediate . This intermediate is then protected by PMB-Cl to produce the key intermediate . The yield of this process is 82.4% .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring and a pyridine ring, which are connected by a bromine atom . The molecular weight of this compound is 270.08 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The compound is iodized by NIS to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate .Physical And Chemical Properties Analysis
This compound appears as a faint yellow solid . It is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but is almost insoluble in water .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, akin to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, has demonstrated extensive versatility in kinase inhibition, a pivotal process in drug development for cancer and other diseases. This scaffold interacts with kinases through multiple binding modes, making it a valuable component in the design of inhibitors targeting a broad spectrum of kinases. Patents from various institutions have underscored its utility, showcasing its capability to bind to the kinase's hinge region and form key interactions within the kinase pocket. This leads to enhanced potency and selectivity in kinase inhibitors, underscoring the chemical's foundational role in the creation of new therapeutic agents (Wenglowsky, 2013).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyranopyrimidines, pyrazolo[1,5-a]pyrimidines, and heterocyclic N-oxide molecules, benefits greatly from the structural features and reactivity of pyrazolo[3,4-b]pyridine derivatives. These compounds are integral to the pharmaceutical industry due to their broad synthetic applications and bioavailability. Reviews and studies emphasize the application of these scaffolds in creating compounds with significant biological activities, including anticancer, CNS agents, and anti-inflammatory properties. This highlights the scaffold's role in developing drug-like candidates and advancing medicinal chemistry (Parmar, Vala, & Patel, 2023; Cherukupalli et al., 2017; Li et al., 2019).
Organometallic Chemistry
In organometallic chemistry, the related pyrazolyl scaffolds have been explored for their potential in forming complexes with metals, which are studied for their ability to model interactions in metalloproteins or for their organometallic properties. This research area provides insights into the physico-chemical properties of metal complexes containing pyrazolyl borates and their potential applications in catalysis and synthetic chemistry (Etienne, 1996; Olguín & Brooker, 2011).
Wirkmechanismus
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Mode of Action
It’s known that compounds of the pyrazolo[3,4-b]pyridine family can present two isomeric structures , which may influence their interaction with biological targets.
Action Environment
It’s known that the compound is flammable and may have certain toxicity, suggesting that safety measures should be taken when handling it .
Eigenschaften
IUPAC Name |
5-bromo-1-ethylpyrazolo[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPGAFJOOQMJBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C=C2C=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1016721-67-7 | |
Record name | 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.